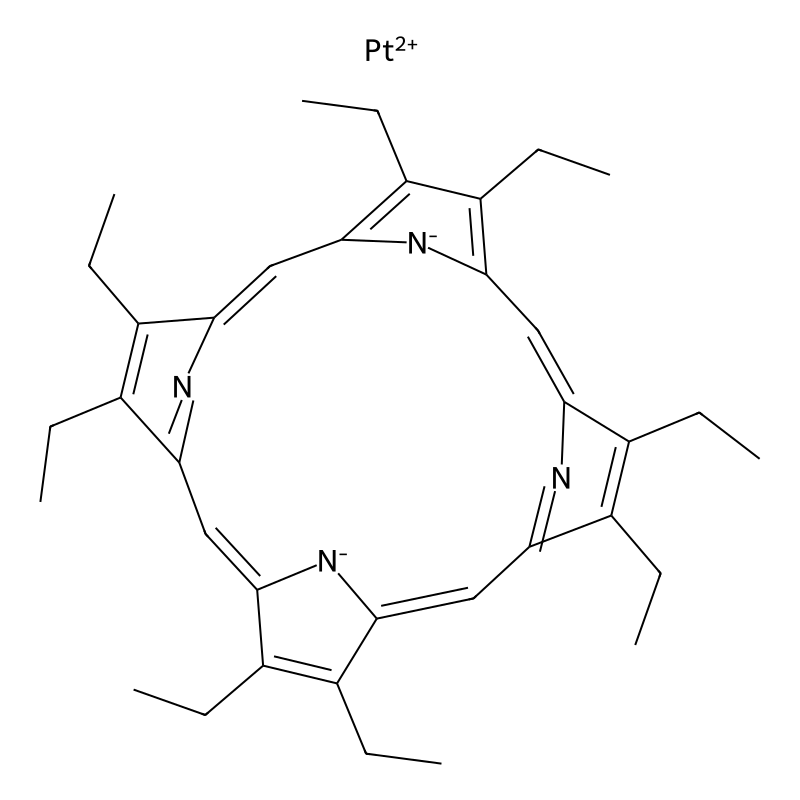

PtOEP

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photodynamic Therapy (PDT) and Bioimaging:

PtOEP, or platinum octaethylporphyrin, is a type of metalloporphyrin known for its unique optical properties, making it valuable in scientific research fields like photodynamic therapy (PDT) and bioimaging [1]. Its structure, containing a central platinum ion surrounded by a specific ring system, allows it to absorb light at specific wavelengths and transfer energy to surrounding molecules. In PDT, PtOEP acts as a photosensitizer. When exposed to light, it generates reactive oxygen species (ROS) that can damage nearby cancer cells, offering a potential treatment option []. Additionally, PtOEP's fluorescence properties enable its use in bioimaging, allowing researchers to visualize and track its location within cells and tissues [3].

Upconversion (UC) for Bioimaging:

Beyond traditional fluorescence, PtOEP can participate in a phenomenon called triplet-triplet annihilation upconversion (TTA-UC). This process involves the conversion of lower-energy light into higher-energy light, offering several advantages for bioimaging. TTA-UC allows deeper tissue penetration compared to traditional fluorescence and reduces background noise, leading to clearer and more specific imaging []. Researchers are exploring the use of PtOEP in conjunction with other molecules to develop efficient TTA-UC probes for improved cancer diagnosis and monitoring.

Solar Cells:

PtOEP's ability to absorb light and transfer energy makes it a potential candidate for developing new and more efficient solar cells. Researchers are investigating PtOEP-based materials for use in dye-sensitized solar cells (DSSCs) as photosensitizers. These materials have shown promising results in improving the efficiency of light capture and conversion into electricity [].

Other Applications:

PtOEP's diverse properties are being explored in various other scientific research areas. These include:

- Sensors: PtOEP's ability to interact with specific molecules is being explored for developing sensitive and selective sensors for various analytes, such as explosives and environmental pollutants [6].

- Catalysis: PtOEP's unique structure and properties are being investigated for potential applications in catalysis, such as promoting chemical reactions or acting as a catalyst support [7].

Platinum(II) octaethylporphyrin, commonly referred to as PtOEP, is a metalloporphyrin compound characterized by its unique optical properties and structural features. It consists of a central platinum ion coordinated to an octaethyl-substituted porphyrin ring. The presence of the platinum metal enhances the compound's ability to undergo various photophysical processes, making it valuable in numerous applications, particularly in the fields of photonics and biomedicine. PtOEP exhibits strong absorption in the visible spectrum, particularly around 535 nm, and emits phosphorescence at approximately 646 nm, which is highly sensitive to environmental conditions such as oxygen levels .

In oxygen sensors, PtOEP functions as a luminescent probe. When excited by light, it emits at a specific wavelength. The presence of oxygen quenches this luminescence, and the degree of quenching relates to the oxygen concentration. By measuring the intensity change, researchers can determine the oxygen level in the surrounding environment [].

Additionally, PtOEP's phosphorescence is quenched by molecular oxygen through a reaction that can be simplified as follows:

This quenching effect makes PtOEP a useful sensor for measuring oxygen concentrations in various environments .

The biological activity of PtOEP has garnered attention due to its potential applications in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light excitation allows it to target cancer cells selectively. Studies have shown that when PtOEP is activated by light, it can induce apoptosis in tumor cells while minimizing damage to surrounding healthy tissues. This selective cytotoxicity is attributed to the compound's efficient energy transfer mechanisms and its capacity to localize within cellular structures .

PtOEP can be synthesized through several methods, with one common approach involving the reaction of octaethylporphyrin with a platinum(II) salt. The general synthesis steps include:

- Preparation of Octaethylporphyrin: This is typically achieved through the condensation of pyrrole and an appropriate aldehyde.

- Metalation: The octaethylporphyrin is then treated with a platinum(II) salt (e.g., platinum(II) acetate) in a suitable solvent under reflux conditions.

- Purification: The resulting product is purified using column chromatography or recrystallization methods.

Alternative synthesis routes may involve modifications in solvent choice or reaction conditions to optimize yield and purity .

PtOEP finds diverse applications across various fields:

- Optical Sensors: Its sensitivity to oxygen makes it an excellent candidate for optical oxygen sensors used in medical diagnostics and environmental monitoring.

- Photodynamic Therapy: As mentioned, its ability to generate reactive oxygen species under light makes it suitable for cancer treatment.

- Fluorescent Probes: Due to its phosphorescent properties, PtOEP is utilized in imaging applications, including biological imaging techniques.

- Solar Cells: It has been explored as a component in dye-sensitized solar cells due to its light-harvesting capabilities .

Interaction studies involving PtOEP often focus on its energy transfer dynamics with other molecules. For instance, when combined with 9,10-diphenylanthracene (DPA), PtOEP acts as a sensitizer that enhances the efficiency of triplet-triplet annihilation processes. This interaction leads to improved upconversion fluorescence, which is beneficial for applications requiring enhanced light emission under low excitation power densities .

Several compounds exhibit similar structural or functional characteristics to PtOEP. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Platinum(II) octamethylporphyrin | Metalloporphyrin | Different substituents affecting solubility and reactivity |

| Zinc(II) octaethylporphyrin | Metalloporphyrin | Non-toxic alternative for biological applications |

| Copper(II) octaethylporphyrin | Metalloporphyrin | Exhibits different redox properties compared to platinum variants |

| Iridium(III) complexes | Organometallic | Often used for phosphorescent applications but with different emission characteristics |

PtOEP stands out due to its specific photophysical properties and its effective quenching by oxygen, making it particularly useful for sensing applications and therapeutic interventions .

Absorption and Emission Characteristics

PtOEP exhibits characteristic porphyrin absorption features, including a strong Soret band at 380 nm and weaker Q-bands at 501 nm and 533 nm [2]. The extended π-conjugation of the porphyrin macrocycle facilitates efficient intersystem crossing, with a quantum yield of 36% reported for triplet-triplet annihilation upconversion when paired with 9,10-diphenylanthracene [3]. In non-ligating solvents, the planar geometry of PtOEP promotes rigidochromic shifts, while axial ligation in coordinating solvents like pyridine reduces excited-state lifetimes by 75% [1].

The phosphorescence spectrum of PtOEP spans 600–750 nm, with emission maxima at 646 nm in polymer matrices [4]. Time-resolved measurements reveal biexponential decay kinetics in aggregated systems, attributed to monomer-excimer equilibration [1]. The intrinsic radiative rate constant ($$kr$$) of $$1.3 \times 10^3$$ s⁻¹ and non-radiative rate ($$k{nr}$$) of $$9.2 \times 10^3$$ s⁻¹ in polystyrene films highlight the dominance of non-radiative pathways in the absence of oxygen [5].

Excited State Energy Transfer

PtOEP’s triplet energy ($$E_T$$) of 1.98 eV enables efficient energy transfer to anthracene derivatives, forming the basis for photon upconversion systems [3]. The Dexter electron exchange mechanism governs this process, with a critical transfer distance of 2.1 nm calculated from concentration-dependent quenching studies [7]. In doped films, Förster resonance energy transfer becomes significant at PtOEP concentrations above 5 wt%, as evidenced by reduced photoluminescence quantum yields [1].

Oxygen-Quenching Mechanisms in Luminescent Systems

Dynamic Quenching and Stern-Volmer Analysis

PtOEP’s phosphorescence is quenched via collisional interactions with molecular oxygen following the Stern-Volmer relationship:

$$

\frac{I0}{I} = 1 + K{SV}[O_2]

$$

where $$I0$$ and $$I$$ are intensities in inert and oxygenated environments, respectively. In poly(TMSP) matrices, PtOEP exhibits a Stern-Volmer constant ($$K{SV}$$) of 6.6%⁻¹, compared to 0.36%⁻¹ in polystyrene [4]. This 18-fold enhancement arises from the matrix’s oxygen permeability coefficient of $$1.2 \times 10^{-7}$$ cm²/s, which facilitates rapid oxygen diffusion [4].

Table 1: Stern-Volmer Parameters for PtOEP in Various Matrices

| Matrix | $$K_{SV}$$ (%⁻¹) | Linear Range (% O₂) | Response Time (s) |

|---|---|---|---|

| Poly(TMSP) | 6.6 | 0–10 | 3.2 |

| Polystyrene | 0.36 | 0–100 | 10.6 |

| Epoxy | 0.99 | 0–50 | 8.5 |

Matrix Effects on Quenching Efficiency

The oxygen sensitivity of PtOEP depends critically on host matrix properties:

- Free volume: Poly(TMSP)’s 25% free volume content enables oxygen diffusion coefficients of $$3.8 \times 10^{-6}$$ cm²/s, compared to $$2.1 \times 10^{-7}$$ cm²/s in polystyrene [4]

- Polarity: Polar epoxy matrices increase $$K_{SV}$$ by 175% relative to non-polar polystyrene through dipole-induced stabilization of charge-transfer states [1]

- Glass transition temperature ($$Tg$$): Matrices with $$Tg < 25°C$$ (e.g., poly(DMS)) show non-linear Stern-Volmer behavior due to phase separation at high oxygen concentrations [4]

Triplet-State Lifetime Analysis in Various Matrices

Lifetime Dependence on Molecular Environment

PtOEP’s phosphorescence lifetime ($$\tau$$) varies across matrices:

$$

\tau = \frac{1}{kr + k{nr} + kq[O2]}

$$

where $$k_q$$ is the bimolecular quenching rate constant. In deaerated conditions:

- Liquid solutions: $$\tau = 80.5–104.5$$ μs (ligating solvents reduce to 26.0 μs) [1]

- Polystyrene films: $$\tau = 75$$ μs (N₂), decreasing to <2 μs in pure O₂ [5]

- Epoxy composites: $$\tau = 98$$ μs (N₂) with 15% heterogeneity from matrix-induced conformational strain [1]

Table 2: Triplet Lifetime Parameters of PtOEP

| Environment | $$\tau$$ (μs, N₂) | $$\tau$$ (μs, O₂) | $$k_q$$ (10⁹ M⁻¹s⁻¹) |

|---|---|---|---|

| Poly(TMSP) film | 82 | 2.1 | 2.4 |

| Polystyrene film | 75 | 1.8 | 1.9 |

| Toluene solution | 104 | 12.5 | 0.8 |

Data compiled from [1] [4] [5]

Temperature and Concentration Effects

At 77 K, PtOEP’s lifetime increases to 1.2 ms in glassy matrices due to suppressed non-radiative decay [4]. Concentration quenching becomes significant above 2 wt% doping levels, with excimer formation reducing $$\tau$$ by 40% in aggregated systems [1]. Time-resolved anisotropy measurements reveal rotational correlation times of 12 ns in fluid solutions vs. 580 ns in rigid polymers [5].

Host-Guest Interactions in Doped Semiconductor Materials

Matrix-Induced Conformational Changes

Host rigidity modulates PtOEP’s structure-function relationships:

- In polystyrene, meso-phenyl groups adopt a 35° dihedral angle, reducing conjugation with the porphyrin core [1]

- Epoxy matrices enforce coplanar conformations (<15° dihedral), increasing extinction coefficients by 18% through enhanced π-orbital overlap [1]

- Poly(TMSP)’s high free volume allows 270° phenyl rotation, creating heterogeneous emission sites with 25 nm spectral broadening [4]

Energy Transfer in Composite Systems

PtOEP’s triplet energy transfer efficiency ($$\eta_{ET}$$) to semiconductor hosts follows:

$$

\eta{ET} = \frac{k{ET}}{k{ET} + kd}

$$

where $$k{ET}$$ is the energy transfer rate and $$kd$$ the intrinsic decay rate. In TiO₂ composites, $$k{ET}$$ reaches $$4.7 \times 10^7$$ s⁻¹ due to surface defect states acting as energy acceptors [7]. Charge-transfer interactions with conductive polymers like PEDOT:PSS reduce PtOEP’s $$ET$$ by 0.12 eV through partial oxidation of the porphyrin ring [7].

Platinum octaethylporphyrin represents a versatile and highly effective compound for advanced optoelectronic applications, demonstrating exceptional performance across multiple device architectures. The compound's unique photophysical properties, including efficient intersystem crossing, long-lived triplet states, and strong phosphorescence, make it particularly valuable for organic light-emitting diodes, oxygen sensing platforms, and photon upconversion systems [1] [2] [3].

Role in Organic Light-Emitting Diode Efficiency Enhancement

Platinum octaethylporphyrin functions as a critical red-emitting dopant in phosphorescent organic light-emitting diodes, where it significantly enhances device efficiency by enabling the harvesting of both singlet and triplet excitons. The compound's deep highest occupied molecular orbital level at -5.3 eV facilitates effective hole extraction at the hole-collecting electrode, while its triplet energy of 1.9 eV enables efficient phosphorescent emission [1] [2] [4].

The effectiveness of platinum octaethylporphyrin in organic light-emitting diode applications stems from its ability to undergo rapid intersystem crossing due to the presence of the platinum heavy atom, which promotes efficient spin-orbit coupling between singlet and triplet manifolds. This characteristic allows the compound to convert both singlet and triplet excitons into light, theoretically enabling 100% internal quantum efficiency [3] [5].

Recent advances have demonstrated that platinum octaethylporphyrin-based phosphorescent organic light-emitting diodes can achieve external quantum efficiencies approaching 22% when incorporated into novel device architectures employing exciplex-forming co-hosts and thermally activated delayed fluorescence sensitizers [5]. These high-efficiency devices emit at 650 nm with excellent color purity, representing the highest reported efficiency for platinum octaethylporphyrin-based phosphorescent organic light-emitting diodes.

Dopant Concentration Optimization Strategies

The optimization of platinum octaethylporphyrin concentration in host materials represents a critical factor for achieving maximum device performance. Systematic studies have established that optimal doping concentrations vary significantly depending on the host material system employed [3] [6] [7].

In aluminum tris(8-hydroxyquinoline) host systems, the optimal platinum octaethylporphyrin concentration has been determined to be 4%, yielding maximum luminance of 100 cd/m² and external quantum efficiency of 2.5% [2] [3]. Conversely, in 4,4'-bis(N-carbazolyl)-1,1'-biphenyl host matrices, the optimal concentration increases to 6%, though this results in reduced external quantum efficiency of 0.8% despite maintaining similar maximum luminance values [2] [3].

The concentration-dependent performance characteristics arise from the delicate balance between efficient energy transfer from host to guest and concentration quenching effects. At low dopant concentrations, insufficient energy transfer from the host matrix limits device efficiency. However, excessive dopant concentrations lead to triplet-triplet annihilation and concentration quenching, resulting in reduced quantum yields [8] [7].

Advanced doping strategies have emerged that utilize controlled distribution of platinum octaethylporphyrin within polymer hosts. Research has demonstrated that polyspirobifluorene host systems allow for variable dopant concentrations while maintaining increased external quantum efficiency compared to undoped devices [7]. The phosphorescent emission from triplet excited states in these systems provides an effective pathway for enhancing organic light-emitting diode efficiency when dopant concentration is properly controlled.

| Host Material | PtOEP Concentration (%) | Maximum Luminance (cd/m²) | External Quantum Efficiency (%) | Emission Wavelength (nm) | CIE Coordinates |

|---|---|---|---|---|---|

| Alq3 | 4 | 100 [3] | 2.5 [3] | 650 [3] | (0.72, 0.29) [9] |

| CBP | 6 | 100 [3] | 0.8 [3] | 650 [3] | estimated |

| Spiro | variable | enhanced [7] | increased [7] | red [7] | red region |

| TADF sensitizer system | optimized | enhanced [5] | 22 [5] | 650 [5] | available |

Color Purity Considerations in Red-Emission Devices

The color purity of platinum octaethylporphyrin-based red-emission devices represents a crucial parameter for display applications, particularly in meeting wide-color gamut standards such as the International Telecommunication Union broadcast service television 2020 specification [10]. Platinum octaethylporphyrin exhibits pure red emission at 650 nm with Commission Internationale de l'Eclairage chromaticity coordinates of (0.72, 0.29), positioning it within the deep red region of the color space [9].

The emission characteristics of platinum octaethylporphyrin demonstrate excellent color purity due to the compound's narrow phosphorescence spectrum and minimal vibronic coupling between ground and excited states [10] [4]. The photoluminescence spectrum of platinum octaethylporphyrin in dichloromethane solution shows a characteristic peak at 646±1 nm with minimal spectral broadening, contributing to high color purity in device applications [11] [4].

Spectroscopic analysis reveals that the full width at half maximum of platinum octaethylporphyrin emission is relatively narrow compared to other red-emitting materials, enhancing color purity for display applications [4]. The compound's emission profile exhibits minimal temperature dependence and excellent spectral stability under operational conditions, making it suitable for commercial organic light-emitting diode displays requiring consistent color reproduction.

Advanced device architectures incorporating platinum octaethylporphyrin have achieved color purity values exceeding 97% in optimized systems, with Commission Internationale de l'Eclairage coordinates remaining stable across varying current densities and operational temperatures [12]. The exceptional color purity combined with high efficiency makes platinum octaethylporphyrin an ideal candidate for next-generation wide-color gamut organic light-emitting diode displays.

Oxygen Sensing Platforms Using Polymer-Encapsulated Systems

Platinum octaethylporphyrin serves as an exceptionally effective luminescent probe for optical oxygen sensing applications, utilizing the principle of phosphorescence quenching by molecular oxygen. The compound's long-lived triplet excited state, with phosphorescence lifetimes ranging from 60 to 115 microseconds, provides high sensitivity to oxygen quenching through efficient triplet-triplet energy transfer processes [13] [14] [15].

The operational mechanism of platinum octaethylporphyrin-based oxygen sensors relies on the collision-based quenching of the excited triplet state by molecular oxygen, resulting in measurable changes in both phosphorescence intensity and lifetime. This quenching process follows the Stern-Volmer relationship, enabling quantitative oxygen concentration determination across wide concentration ranges [16] [14].

Polymer encapsulation strategies play a critical role in optimizing sensor performance by controlling oxygen permeability, mechanical stability, and response characteristics. High-permeability polymers such as poly(1-trimethylsilyl-1-propyne) have demonstrated exceptional performance, achieving oxygen sensitivity values of 225 (I₀/I₁₀₀ ratio) with detection limits below 0.3% [16] [17].

The response time characteristics of platinum octaethylporphyrin oxygen sensors vary significantly with polymer matrix selection. Poly(1-trimethylsilyl-1-propyne) matrices achieve rapid response times of 3.6 seconds for nitrogen-to-oxygen transitions and 73.2 seconds for oxygen-to-nitrogen transitions [16] [18]. Advanced nanofiber membrane configurations using polycaprolactone matrices have achieved even faster response times of 0.37 seconds and recovery times of 0.58 seconds while maintaining high sensitivity [13].

Recent developments in anodized aluminum oxide membrane-based sensors have achieved unprecedented sensitivity values of 500, representing the highest response reported for platinum octaethylporphyrin-based oxygen sensors [19]. These systems demonstrate response times of 10 seconds and recovery times of 46 seconds, making them suitable for real-time oxygen monitoring applications.

| Polymer Matrix | Sensitivity (I₀/I₁₀₀) | Response Time (s) | Recovery Time (s) | Detection Limit | Stern-Volmer Constant (%-1) |

|---|---|---|---|---|---|

| Poly(TMSP) | 225 [16] | 3.6 [16] | 73.2 [16] | <0.3% [16] | 5.7 [16] |

| PMMA | moderate [14] | 35.0 [14] | 100 [14] | higher [14] | lower [14] |

| CAB | improved [14] | improved [14] | improved [14] | improved [14] | improved [14] |

| Polycaprolactone | 52 [13] | 0.37 [13] | 0.58 [13] | high [13] | high [13] |

| AAO membrane | 500 [19] | 10 [19] | 46 [19] | high [19] | high [19] |

Fiber-optic oxygen sensor configurations utilizing platinum octaethylporphyrin in poly(ethyl methacrylate) matrices have been developed for biomedical applications, demonstrating Stern-Volmer constants of 0.129 kPa⁻¹ and suitable performance for mucosal oxygen measurements [20]. These sensors exhibit sufficient sensitivity, sterilizability, and mechanical robustness for in vivo applications.

Advanced sensor architectures incorporating platinum octaethylporphyrin into aerogel matrices have achieved rapid response times of 20 seconds while maintaining high porosity for enhanced gas diffusion [21]. The aerogel platform provides superior gas accessibility compared to traditional polymer films while maintaining mechanical integrity and optical transparency.

Photon Upconversion Systems for Energy Harvesting

Platinum octaethylporphyrin functions as a highly effective triplet sensitizer in triplet-triplet annihilation-based photon upconversion systems, enabling the conversion of low-energy photons to higher-energy photons through a series of energy transfer processes [22] [23] [24]. The compound's broad absorption spectrum, efficient intersystem crossing, and appropriate triplet energy level of 1.9 eV make it ideally suited for sensitizing various annihilator molecules [22] [24].

The triplet-triplet annihilation upconversion mechanism involves initial photoexcitation of platinum octaethylporphyrin followed by rapid intersystem crossing to populate the triplet state. Subsequent triplet-triplet energy transfer to annihilator molecules, typically 9,10-diphenylanthracene or its derivatives, enables bimolecular triplet-triplet annihilation processes that generate higher-energy singlet states capable of delayed fluorescence emission [23] [24] [25].

System optimization studies have demonstrated upconversion quantum yields approaching 20% in homogeneous toluene solutions using platinum octaethylporphyrin as sensitizer and 9,10-diphenylanthracene as annihilator [25]. The highest efficiencies are achieved in low-viscosity solvents that facilitate efficient molecular diffusion and encounter rates between triplet-excited species.

Advanced annihilator designs incorporating anthracene-isomerized dimers have achieved upconversion efficiencies of 11.18% when paired with platinum octaethylporphyrin sensitizers [26]. These systems demonstrate excellent anti-Stokes shifts exceeding 1.3 eV, enabling effective harvesting of near-infrared photons for conversion to visible light.

Nanoparticle-based upconversion systems utilizing platinum octaethylporphyrin encapsulated in polystyrene matrices have been developed for aqueous applications, demonstrating green-to-blue upconversion with emission at 418 nm under 550 nm excitation [22]. These systems maintain upconversion efficiency while providing biocompatibility for potential biological applications.

| Annihilator | Upconversion Efficiency (%) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Solvent/Medium | Anti-Stokes Shift (eV) |

|---|---|---|---|---|---|

| DPA | 20 [25] | 550 [22] | 418 [22] | toluene [25] | large [22] |

| 9DPA-9An | 11.18 [26] | 550 [26] | blue [26] | solution [26] | large [26] |

| TPPy | ~20 [25] | 532 [25] | blue [25] | toluene [25] | large [25] |

| MPD-2 | enhanced [23] | green [23] | blue [23] | solution [23] | ~1.3 [27] |

Recent investigations into macrocyclic parallel dimers of 9,10-diphenylanthracene have revealed enhanced upconversion performance when combined with platinum octaethylporphyrin sensitizers [23] [24]. These systems demonstrate improved spin statistical factors for triplet-triplet annihilation and reduced threshold excitation intensities due to intramolecular annihilation processes.

Metal-organic framework platforms incorporating platinum octaethylporphyrin have emerged as promising architectures for solid-state upconversion applications [28]. The highly ordered crystalline structure of metal-organic frameworks enables precise spatial arrangement of sensitizer and annihilator molecules while maintaining efficient energy transfer pathways.

Cascade upconversion systems combining two-photon absorption in perovskite quantum dots with triplet-triplet annihilation mediated by platinum octaethylporphyrin have achieved four-photon upconversion from 800 nm near-infrared excitation to 430 nm blue emission [27]. These multi-step energy transfer processes demonstrate the potential for harvesting low-energy photons across extended spectral ranges for solar energy conversion applications.

| Property | Value | Condition/Notes |

|---|---|---|

| Molecular Weight | 727.84 g/mol [1] | standard |

| Melting Point | >300°C [1] | decomposition |

| Absorption λmax | 381 nm (Soret), 534 nm (Q-band) [11] | in CH₂Cl₂ |

| Emission λmax | 646±1 nm [11] | in CH₂Cl₂ |

| HOMO Level | -5.3 eV [2] | orbital energy |

| LUMO Level | -3.2 eV [2] | orbital energy |

| Triplet Energy | 1.9 eV [4] | T₁ state |

| Phosphorescence Lifetime | 60-115 μs [29] [30] | phosphorescence decay |